
Flucloxacilline, sel de sodium
Vue d'ensemble
Description
La Flucloxacilline est un antibiotique bêta-lactame à spectre étroit appartenant au groupe des pénicillines. Elle est principalement utilisée pour traiter les infections causées par des bactéries Gram-positives, notamment les infections cutanées, les infections de l'oreille externe, les infections des ulcères de la jambe, les infections du pied diabétique et les infections osseuses . Elle est particulièrement efficace contre les staphylocoques producteurs de pénicillinase, qui sont résistants à de nombreuses autres pénicillines .
Applications De Recherche Scientifique
Flucloxacillin has several applications in scientific research:
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la flucloxacilline implique plusieurs étapes :
Condensation : Le chlorure d'acyle est ensuite mis à réagir avec l'acide 6-aminopénicillanique (6-APA) dans une solution aqueuse contenant une base inorganique.
Cristallisation : Le produit obtenu est acidifié avec de l'acide chlorhydrique, stratifié, concentré sous pression réduite et dissous dans un solvant alcoolique.
Formation du Sel de Sodium : L'acide flucloxacilline est dissous dans un solvant organique et mis à réagir avec l'iso-octoate de sodium pour produire le monohydrate de flucloxacilline sodique.
Méthodes de Production Industrielle : La production industrielle de la flucloxacilline suit des étapes similaires, mais est optimisée pour une production à grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les impuretés et les sous-produits .
Types de Réactions :
Oxydation et Réduction : La flucloxacilline est relativement stable et ne subit pas d'oxydation ou de réduction significative dans des conditions normales.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle isoxazole et du cycle bêta-lactame.
Réactifs et Conditions Courants :
Acylation : L'oxychlorure de phosphore et les amines organiques sont utilisés dans l'étape d'acylation.
Condensation : Des bases inorganiques telles que l'hydroxyde de sodium sont utilisées dans l'étape de condensation.
Principaux Produits :
- Le principal produit de ces réactions est la flucloxacilline ou sa forme de sel de sodium, le monohydrate de flucloxacilline sodique .
4. Applications de la Recherche Scientifique
La flucloxacilline a plusieurs applications dans la recherche scientifique :
Industrie : La flucloxacilline est utilisée dans l'industrie pharmaceutique pour la production de formulations antibiotiques.
5. Mécanisme d'Action
La flucloxacilline exerce ses effets en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire . Cela conduit à un affaiblissement de la paroi cellulaire et, en fin de compte, à la lyse et à la mort de la cellule bactérienne .
Mécanisme D'action
Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin. it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike amoxicillin, which is effective against a broader range of bacteria, flucloxacillin is more specialized and is not effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparaison Avec Des Composés Similaires
La flucloxacilline est similaire à d'autres antibiotiques bêta-lactames tels que la cloxacilline et la dicloxacilline. Elle possède des propriétés uniques qui la rendent particulièrement efficace contre les staphylocoques producteurs de pénicillinase . Contrairement à l'amoxicilline, qui est efficace contre un plus large éventail de bactéries, la flucloxacilline est plus spécialisée et n'est pas efficace contre le Staphylococcus aureus résistant à la méthicilline (SARM) .
Composés Similaires :
- Cloxacilline
- Dicloxacilline
- Amoxicilline
La structure unique de la flucloxacilline, en particulier la présence du cycle isoxazole, contribue à sa stabilité contre les enzymes bêta-lactamases, ce qui en fait un antibiotique précieux pour le traitement des infections bactériennes résistantes .
Propriétés
| By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. | |
Numéro CAS |
1847-24-1 |
Formule moléculaire |
C19H17ClFN3NaO5S |
Poids moléculaire |
476.9 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |
Clé InChI |
PWDULVAXRLDWLM-SLINCCQESA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Apparence |
White to Off-White Solid |
melting_point |
>168°C (dec.) |
| 1847-24-1 | |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Solubilité |
5.45e-02 g/L |
Synonymes |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


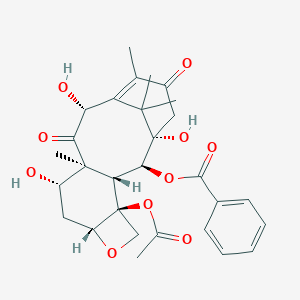
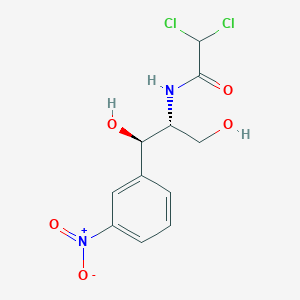

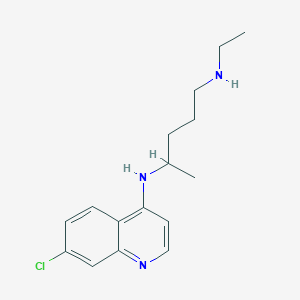

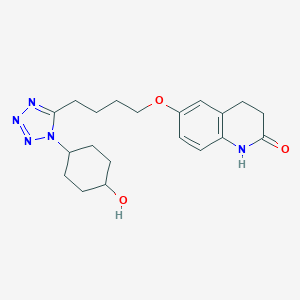

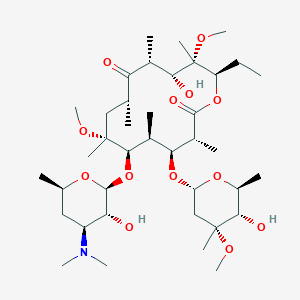

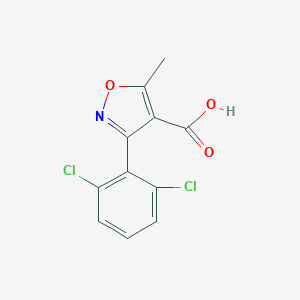
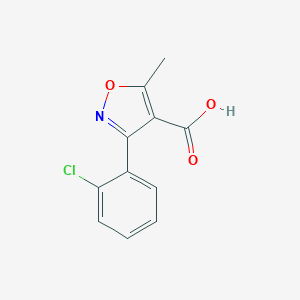


![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
